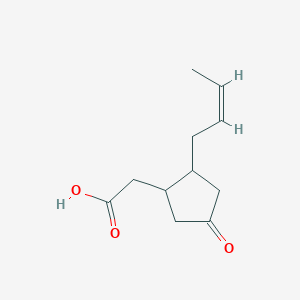
3-oxo-2(R)-(2Z)2-penten-1(R)-yl-cyclopentaneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid is an organic compound belonging to the class of cyclic ketones. These compounds contain a ketone that is conjugated to a cyclic moiety. This compound is known for its role in the biosynthesis of pyrethrins, which are natural insecticides derived from the flowers of Chrysanthemum cinerariaefolium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid involves the jasmonic acid biosynthetic cascade. This process starts from α-linolenic acid and involves several enzymatic steps, including the action of lipoxygenase 2, allene-oxide synthase, allene-oxide cyclase 2, and 12-oxophytodienoic acid reductase 3 .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Filamentous fungi such as Aspergillus oryzae are used as heterologous production hosts due to their ability to synthesize large amounts of protein and perform post-translational modifications on recombinant proteins .
Análisis De Reacciones Químicas
Types of Reactions
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its transformation into other biologically active compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid include pyrethrolone, which is a key intermediate in the biosynthesis of pyrethrins .
Aplicaciones Científicas De Investigación
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of pyrethrins, which are natural insecticides.
Biology: The compound plays a role in the jasmonic acid biosynthetic pathway, which is involved in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its involvement in the biosynthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid involves its conversion into pyrethrolone through enzymatic reactions. Pyrethrolone then forms ester linkages with chrysanthemoyl or pyrethroyl moieties to produce pyrethrins. These pyrethrins act on the nervous system of insects, leading to their paralysis and death .
Comparación Con Compuestos Similares
Similar Compounds
2-{3-oxo-2-[(2E)-pent-2-en-1-yl]cyclopent-1-en-1-yl}acetate: Another cyclic ketone with similar structural features.
8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate: A compound with a similar cyclopentane ring structure.
Uniqueness
3-oxo-2®-(2Z)2-penten-1®-yl-cyclopentaneacetic acid is unique due to its specific role in the biosynthesis of pyrethrins, which are natural insecticides with high efficacy and environmental safety. Its ability to be produced through microbial fermentation also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h2-3,8-9H,4-7H2,1H3,(H,13,14)/b3-2- |
Clave InChI |
JGCXXGTYMVFCBG-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\CC1CC(=O)CC1CC(=O)O |
SMILES canónico |
CC=CCC1CC(=O)CC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
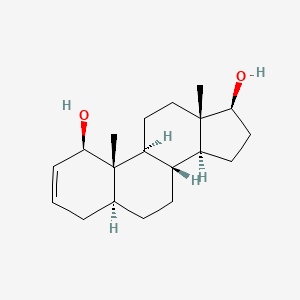
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
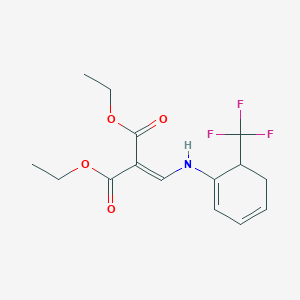
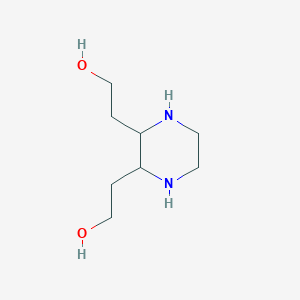
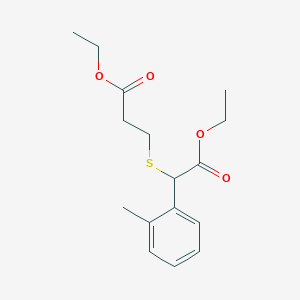

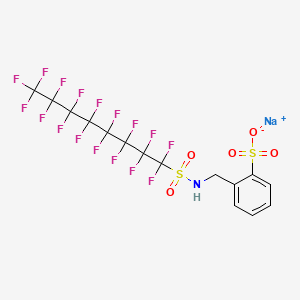
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
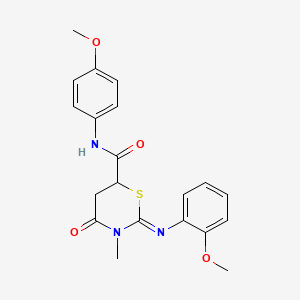
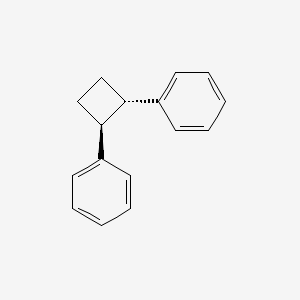
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
